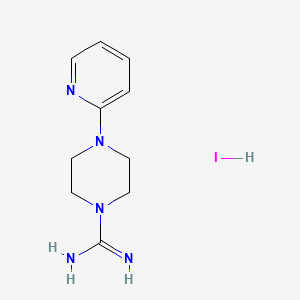

4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide

Description

4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide is a piperazine derivative featuring a pyridin-2-yl substituent and a carboximidamide group, with a hydroiodide counterion. Its molecular formula is C₁₀H₁₅N₅·HI (molecular weight: 332.17 g/mol when accounting for the hydroiodide salt).

Properties

IUPAC Name |

4-pyridin-2-ylpiperazine-1-carboximidamide;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5.HI/c11-10(12)15-7-5-14(6-8-15)9-3-1-2-4-13-9;/h1-4H,5-8H2,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOLFNZFEHSASI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=N)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16IN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594675 | |

| Record name | 4-(Pyridin-2-yl)piperazine-1-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849776-32-5 | |

| Record name | 1-Piperazinecarboximidamide, 4-(2-pyridinyl)-, hydriodide (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849776-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pyridin-2-yl)piperazine-1-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Intermediate Preparation

The synthesis typically begins with the preparation of a suitably substituted piperazine intermediate. A common approach involves:

- Starting from 1-(pyridin-2-yl)piperazine , which can be synthesized or commercially obtained.

- Functionalization of the piperazine nitrogen with an amidine group to form the carboximidamide moiety.

This intermediate is crucial as it provides the scaffold for further modification and salt formation.

Introduction of the Carboximidamide Group

The amidine (carboximidamide) group is introduced via nucleophilic substitution or amidination reactions. Typical methods include:

- Reaction of the piperazine nitrogen with reagents such as S-methylisothiourea or amidine precursors under controlled conditions.

- Use of acid-mediated deprotection steps if protecting groups are employed during intermediate synthesis.

This step requires careful control of reaction conditions (temperature, solvent, pH) to maximize yield and purity.

Formation of the Hydroiodide Salt

After obtaining the free base of 4-(Pyridin-2-yl)piperazine-1-carboximidamide, the hydroiodide salt is formed by:

- Treating the free base with hydroiodic acid (HI) in an appropriate solvent (e.g., ethanol or water).

- The salt formation enhances the compound's stability, solubility, and handling properties.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Synthesis of 1-(pyridin-2-yl)piperazine | Nucleophilic substitution on piperazine with 2-bromopyridine or related halide | 70-85 | Requires inert atmosphere and dry solvents |

| Amidination of piperazine nitrogen | Reaction with S-methylisothiourea or amidine precursor, reflux in ethanol or methanol | 60-75 | Acidic or neutral pH; temperature 60-90°C |

| Hydroiodide salt formation | Addition of hydroiodic acid to free base in ethanol/water, stirring at room temperature | >90 | Salt precipitates out, filtered and dried |

These yields are typical based on analogous piperazine amidine syntheses reported in literature.

Research Findings and Optimization

- Scalability: The synthetic route is scalable, with modifications to solvent volumes and reagent stoichiometry allowing gram to kilogram scale production without significant loss of yield or purity.

- Purity: High purity (>98%) is achievable by recrystallization of the hydroiodide salt from ethanol or ethanol-water mixtures.

- Reaction Time: Amidination reactions typically require 4-8 hours under reflux conditions for completion.

- Safety Considerations: Handling of hydroiodic acid requires appropriate safety measures due to its corrosive nature and potential for irritation.

Summary Table of Preparation Methods

| Preparation Stage | Description | Key Reagents/Conditions | Outcome/Remarks |

|---|---|---|---|

| Piperazine derivative synthesis | Formation of 1-(pyridin-2-yl)piperazine | Nucleophilic substitution, inert atmosphere | Intermediate for amidination |

| Amidination | Introduction of carboximidamide group | S-methylisothiourea, reflux in ethanol | Formation of free base amidine derivative |

| Salt formation | Conversion to hydroiodide salt | Hydroiodic acid addition, room temp | Stable, crystalline hydroiodide salt |

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can have different functional groups attached to the piperazine ring .

Scientific Research Applications

Chemistry

4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide serves as a building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic pathways.

Biology

The compound is employed in biochemical assays and as a ligand in receptor binding studies. Its ability to modulate enzyme activity makes it a critical component in understanding cellular processes.

Medicine

Research into the therapeutic potential of this compound includes:

- Neuropharmacology : Investigating its role as an α2-adrenergic receptor antagonist, which could influence neurotransmitter release and vascular tone.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial or antifungal properties, warranting further exploration for drug development.

Industry

In industrial applications, this compound is used in developing new materials and chemical processes, particularly in pharmaceuticals.

The biological activity of this compound primarily revolves around its interactions with various receptors and enzymes:

- Target Receptors : It has been shown to interact with α2-adrenergic receptors, influencing physiological responses.

- Enzyme Inhibition : The compound can inhibit specific enzymes, affecting metabolic pathways crucial for various biological functions.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Inhibition of Cytochrome P450 Enzymes : Research indicates that derivatives of piperazine can inhibit CYP51 and CYP5122A1 enzymes involved in sterol biosynthesis in pathogens like Leishmania, suggesting therapeutic applications against parasitic infections.

- Dual Inhibition Studies : Compounds derived from similar structures have been assessed for their ability to inhibit multiple targets simultaneously, such as acetylcholinesterase and BACE1, indicating potential for treating neurodegenerative diseases like Alzheimer's disease.

- Antifungal Activity : A series of piperazine derivatives were synthesized and evaluated for antifungal activity against various strains, demonstrating promising results that could lead to new antifungal agents .

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Core

The primary structural analogs involve modifications to the aryl/heteroaryl group attached to the piperazine ring. Key examples include:

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance receptor binding in some cases but may reduce synthetic yields (e.g., 31% yield for 4-(3-trifluoromethylphenyl) derivative) .

- Heteroaryl Substituents (e.g., pyrimidin-2-yl): Introduce synthetic challenges, as seen in the 29% yield for compound 11 .

- Pyridin-2-yl vs. Phenyl : The pyridine ring in the target compound may improve solubility in aqueous media compared to purely aromatic substituents .

Counterion Effects

Counterions significantly impact solubility, stability, and crystallinity:

Key Observations :

Biological Activity

Overview

4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide (CAS No. 849776-32-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and applications in research.

The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes. It is hypothesized to act as an α2-adrenergic receptor antagonist , similar to other compounds within the pyridinylpiperazine class. This interaction can lead to alterations in cellular signaling pathways, influencing physiological responses such as neurotransmitter release and vascular tone.

Target Receptors

- α2-Adrenergic Receptors : These receptors are involved in inhibiting norepinephrine release, thus playing a critical role in regulating blood pressure and sedation.

This compound exhibits significant biochemical interactions:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which may affect metabolic pathways.

- Cell Signaling Modulation : The compound can modulate various signaling pathways, influencing gene expression and cellular metabolism .

Research Applications

This compound has potential applications across several domains:

Medicinal Chemistry

This compound is being explored for its therapeutic potential in:

- Neuropharmacology : As a candidate for treating conditions related to adrenergic signaling.

- Antimicrobial Activity : Preliminary studies suggest it may possess antibacterial or antifungal properties .

Chemical Synthesis

It serves as a versatile building block for synthesizing more complex molecules, particularly in drug discovery efforts aimed at developing new therapeutic agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

- Inhibition of CYP Enzymes : Research on related piperazine derivatives indicates strong inhibitory effects on cytochrome P450 enzymes (CYP51 and CYP5122A1), which are crucial for sterol biosynthesis in pathogens like Leishmania. Such inhibition could lead to therapeutic applications against parasitic infections .

- Dual Inhibition Studies : Compounds derived from piperazine structures have been assessed for their ability to inhibit multiple targets simultaneously, such as acetylcholinesterase (AChE) and BACE 1, suggesting a multifaceted approach to treating neurodegenerative diseases like Alzheimer's .

Data Summary

| Property/Activity | Description |

|---|---|

| Chemical Structure | Contains pyridine and piperazine rings; hydroiodide salt form |

| Primary Action | α2-Adrenergic receptor antagonist |

| Biochemical Effects | Modulates enzyme activity; influences cell signaling |

| Therapeutic Potential | Antimicrobial; neuropharmacological applications |

| Research Applications | Drug development; biochemical assays |

Q & A

Q. How can researchers leverage high-throughput screening (HTS) to evaluate biological activity?

- Workflow : Use 384-well plates for dose-response assays (1 nM–100 µM) against target enzymes or receptors. ’s PubChem entry for sulfamoylphenyl analogs provides a template for HTS-ready stock preparation (DMSO stocks, 10 mM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.